![molecular formula C13H12F3NO3 B6351512 2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% CAS No. 1408279-42-4](/img/structure/B6351512.png)
2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% (2-TFMPD) is an organic compound belonging to the class of isoindole-1,3-diones. It is a white crystalline solid with a molecular weight of 256.25 g/mol and a melting point of 148-152 °C. It is soluble in organic solvents such as methanol, ethanol, and acetone, and is insoluble in water. 2-TFMPD is a useful reagent in organic synthesis and has been used in a variety of laboratory experiments.
Mechanism of Action
The mechanism of action of 2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% is not completely understood. However, it is believed that the compound acts as a Lewis acid, which means it can act as a catalyst by forming a complex with a Lewis base. This allows the reaction to proceed more rapidly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% are not yet known. However, it is believed that the compound may have some effects on the body, as it is a Lewis acid. It is possible that it may interact with certain enzymes or other molecules in the body, which could lead to changes in biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% is a useful reagent in organic synthesis, as it is soluble in organic solvents and has a high yield. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it is not soluble in water, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%. These include further studies on its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research could be done on its use in the synthesis of biologically active compounds, such as antibiotics and antivirals. Finally, further research could be done on its use in the synthesis of polymers and metal complexes.
Synthesis Methods
2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% can be synthesized from the reaction of 1-(trifluoromethoxy)methyl-2-nitrobenzene and 1,3-dioxolane in the presence of a base, such as sodium methoxide. The reaction is carried out at room temperature and the product is isolated by column chromatography. The yield of the reaction is typically around 97%.
Scientific Research Applications
2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% has been used as a reagent in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. It has also been used in the synthesis of polymers and in the preparation of metal complexes. Additionally, 2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97% has been used in the synthesis of biologically active compounds, such as antibiotics and antivirals.
properties
IUPAC Name |
2-[1-(trifluoromethoxy)butan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c1-2-8(7-20-13(14,15)16)17-11(18)9-5-3-4-6-10(9)12(17)19/h3-6,8H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXHKQIWDUUXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(F)(F)F)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

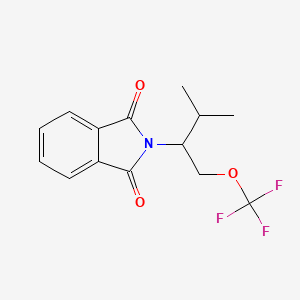
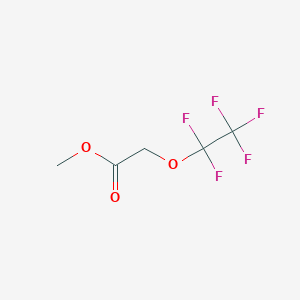
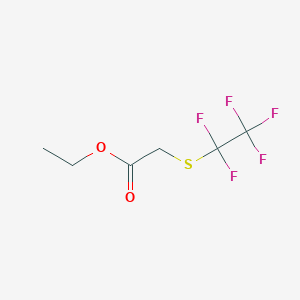
![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)
![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97%](/img/structure/B6351478.png)
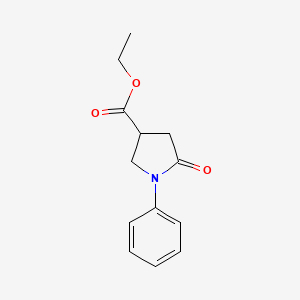
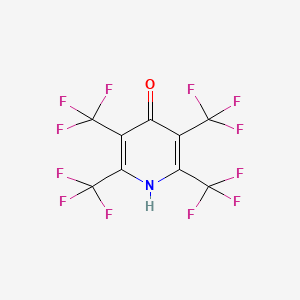
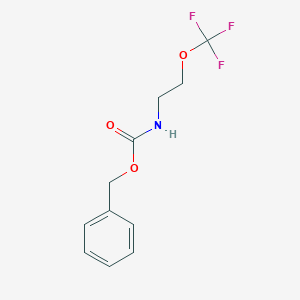
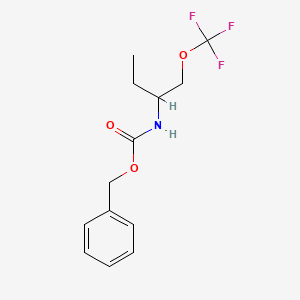


![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)

